molecular formula C16H10ClN3O6S B2599017 2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 831177-63-0

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No. B2599017
CAS RN: 831177-63-0
M. Wt: 407.78
InChI Key: UPZBEDCUYPOYQT-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Industrial Production and Environmental Impact Nicotinic acid, a derivative closely related to the compound , plays a crucial role in various industrial applications, especially in the food, pharmaceutical, and biochemical industries. Its production, however, poses environmental challenges due to by-products like nitrous oxide, which have significant greenhouse effects. There is an ongoing effort to develop greener, more sustainable methods of nicotinic acid production to align with the principles of green chemistry and reduce environmental burdens (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Applications Nicotinic acid and its derivatives have shown promise in the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has revealed compounds with excellent herbicidal activity against various plant species. This suggests potential applications in agriculture for managing weed growth, emphasizing the role of nicotinic acid derivatives in creating more effective and possibly environmentally friendly herbicides (Yu et al., 2021).

Pharmacological Properties Vasorelaxation and Antioxidation

In the pharmaceutical industry, thionicotinic acid derivatives, which share a structural relationship with the compound of interest, have been studied for their vasorelaxant and antioxidative properties. These derivatives demonstrate the potential for therapeutic applications, particularly in treatments involving vasorelaxation and antioxidation. Such research paves the way for the development of new drugs based on nicotinic acid derivatives, highlighting their significance in medical research and drug development (Prachayasittikul et al., 2010).

Separation Techniques and Enhanced Recovery The separation and recovery of nicotinic acid from industrial processes have seen advancements through the use of reactive extraction techniques. Using solvating extractants like tri-n-octyl phosphine oxide and tri-n-butyl phosphate has improved the efficiency of nicotinic acid recovery. This not only optimizes the production process but also contributes to the sustainability of industrial operations by enhancing resource utilization and reducing waste (Kumar, Wasewar, & Babu, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for this specific compound is not available in the literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the literature .

Future Directions

The future directions for research on this compound could involve elucidating its synthesis process, molecular structure, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

2-[1-(4-chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O6S/c17-8-3-4-10(11(6-8)20(25)26)19-13(21)7-12(15(19)22)27-14-9(16(23)24)2-1-5-18-14/h1-6,12H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBEDCUYPOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

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